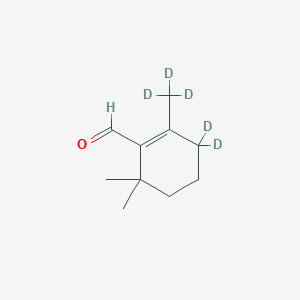
β-环柠檬醛-d5
描述
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . It has been found in a variety of organisms including plants, cyanobacteria, fungi, and animals . It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants .
Synthesis Analysis
The synthesis of beta-Cyclocitral-d5 involves the cyclization of citral anil with 95% sulfuric acid . The formation of beta-Cyclocitral-d5 can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For beta-Cyclocitral-d5 to form, the cleavage of C7-C8 double bonds are needed .Molecular Structure Analysis
The molecular formula of beta-Cyclocitral-d5 is C10H16O . Its molecular weight is 157.26 g/mol . The InChIKey of beta-Cyclocitral-d5 is MOQGCGNUWBPGTQ-RPIBLTHZSA-N .Chemical Reactions Analysis
Beta-Cyclocitral-d5 is derived from singlet oxygen 1 O 2 invasion, and is present in higher amounts during the chemical reactions in photosynthesis performing cells . Poly-unsaturated fatty acid oxidation is found to function as a co-substrate for performing enzymatic activities .Physical And Chemical Properties Analysis
Beta-Cyclocitral-d5 has a molecular weight of 157.26 g/mol . It has a topological polar surface area of 17.1 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .科学研究应用
Bioactive Compound in Plants
Beta-Cyclocitral-d5, a main apocarotenoid of β-carotene, increases plants’ resistance against stresses . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . It is marked as stress signals that accrue under adverse ecological conditions . Beta-Cyclocitral-d5 regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Enhancer of Photosynthetic Rate
Beta-Cyclocitral-d5 has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . This compound has shown to increase the photosynthetic rate in plants, thereby improving their growth and productivity .
Regulator of Multiple Stress-Responsive Genes
Beta-Cyclocitral-d5 reprograms the transcriptional responses that enable Solanum lycopersicum L. (tomato) plants to endure a plethora of environmental stresses . It upregulates multiple stress-responsive genes without eliciting jasmonic acid and abscisic acid biosynthesis .
Analytical Standard for Volatile Organic Compounds
Beta-Cyclocitral-d5 is used as an analytical standard for the determination of volatile organic compounds in saffron due to its analog structure to safranal . It helps in the accurate measurement and analysis of these compounds in various samples .
Monitor for Cyanobacteria Blooms
Because Beta-Cyclocitral-d5 is associated with cyanobacteria death, it is an analyte that can be tracked in bodies of water to monitor cyanobacteria blooms . This application is particularly important in environmental monitoring and management .
Root Growth Regulator
Beta-Cyclocitral-d5 is a conserved root growth regulator . It plays a crucial role in the regulation of root growth in plants, thereby influencing their overall development and survival .
作用机制
Target of Action
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . This compound has been found endogenously in a variety of organisms including plants, cyanobacteria, fungi, and animals . Its primary targets are the root cells of plants .
Mode of Action
Beta-Cyclocitral-d5 interacts with its targets by promoting cell divisions in root meristems and stimulating lateral root branching . This interaction results in changes in the root structure, leading to increased root depth and branching .
Biochemical Pathways
The biosynthesis of Beta-Cyclocitral-d5 relies on the formation of β-carotene through the isoprenoid biosynthetic pathway underpinning carotenoid formation . The formation of Beta-Cyclocitral-d5 can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For Beta-Cyclocitral-d5 to form, the cleavage of C7-C8 double bonds are needed .
Pharmacokinetics
It is known that this compound is a volatile short-chain apocarotenoid , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of Beta-Cyclocitral-d5 results in a significant increase in root growth and branching . This compound has been found to have a conserved effect on root growth in both monocots and eudicots . Moreover, Beta-Cyclocitral-d5 treatment has been shown to enhance plant vigor in rice plants exposed to salt-contaminated soil .
Action Environment
The action of Beta-Cyclocitral-d5 is influenced by environmental factors. In plants, Beta-Cyclocitral-d5 acts as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Therefore, the efficacy and stability of Beta-Cyclocitral-d5’s action may vary depending on the environmental conditions.
安全和危害
未来方向
Beta-Cyclocitral-d5 has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . It could be a valuable tool to shield crops from environmental stress .
属性
IUPAC Name |
3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486726 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyclocitral-d5 | |
CAS RN |
78995-98-9 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

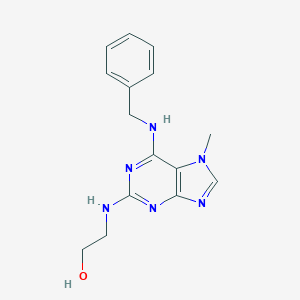
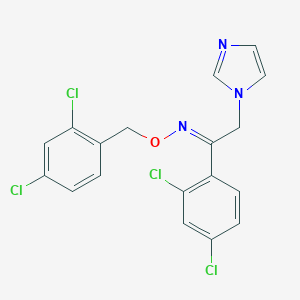






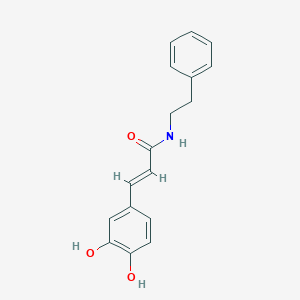
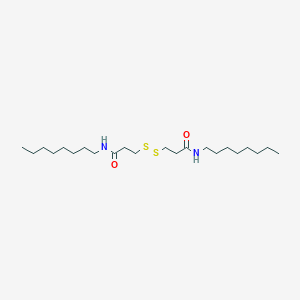
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)


